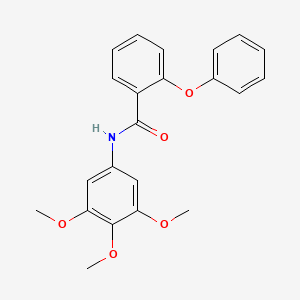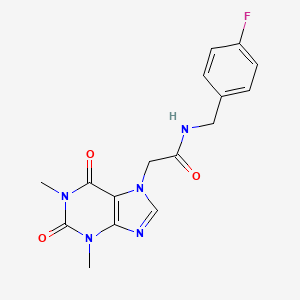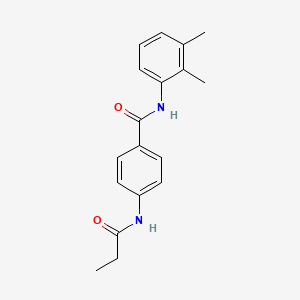![molecular formula C13H15NO5S B4238841 2-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}phenyl acetate](/img/structure/B4238841.png)
2-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}phenyl acetate
Overview
Description
2-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}phenyl acetate, also known as DT-010, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has shown promising results in various studies. In
Mechanism of Action
2-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}phenyl acetate exerts its therapeutic effects through various mechanisms. In cancer research, this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, this compound inhibits the production of inflammatory cytokines by blocking the NF-κB signaling pathway. In neurological disorder research, this compound protects neurons from oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound reduces the expression of oncogenes and increases the expression of tumor suppressor genes. In inflammation research, this compound reduces the production of nitric oxide and prostaglandin E2. In neurological disorder research, this compound increases the expression of brain-derived neurotrophic factor and improves synaptic plasticity.
Advantages and Limitations for Lab Experiments
2-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}phenyl acetate has several advantages and limitations for lab experiments. One advantage is that it has shown promising results in various studies and has a high purity. Another advantage is that it has a relatively low toxicity and can be administered orally. One limitation is that the mechanism of action is not fully understood, and further studies are needed to elucidate its therapeutic effects. Another limitation is that this compound has not been studied extensively in clinical trials, and its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for 2-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}phenyl acetate research. One direction is to further elucidate the mechanism of action and identify potential targets for therapeutic intervention. Another direction is to study the safety and efficacy of this compound in clinical trials. Additionally, this compound could be studied in combination with other drugs to enhance its therapeutic effects. Finally, this compound could be studied in animal models of various diseases to further explore its potential therapeutic applications.
Conclusion:
This compound is a chemical compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in cancer, inflammation, and neurological disorders. Further research is needed to fully understand its mechanism of action and to study its safety and efficacy in humans. This compound has several advantages and limitations for lab experiments, and there are several future directions for research. Overall, this compound has the potential to be a valuable therapeutic agent in the field of medicine.
Scientific Research Applications
2-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}phenyl acetate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cells, including breast cancer, liver cancer, and lung cancer. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of inflammatory cytokines. Neurological disorder research has shown that this compound can protect neurons from oxidative stress and improve cognitive function.
Properties
IUPAC Name |
[2-[(1,1-dioxothiolan-3-yl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c1-9(15)19-12-5-3-2-4-11(12)13(16)14-10-6-7-20(17,18)8-10/h2-5,10H,6-8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUADRZDEDFSATR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]-4-(methylthio)butanoic acid](/img/structure/B4238758.png)



![{3-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4238775.png)
![5-bromo-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4238795.png)

![N-({[2-(difluoromethoxy)phenyl]amino}carbonyl)benzamide](/img/structure/B4238805.png)
![4-{[1-(mesitylsulfonyl)-3-piperidinyl]carbonyl}morpholine](/img/structure/B4238824.png)



![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B4238851.png)

